2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Overview
Description
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a complex organic compound featuring a trifluoromethyl group, a dihydropyrano ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate pyrazole derivatives with trifluoromethylated intermediates under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)pyrazole: Shares the trifluoromethyl and pyrazole moieties but lacks the dihydropyrano ring.
Pyrazolo[1,5-a]pyrimidines: Contains a pyrazole ring fused with a pyrimidine ring, offering different reactivity and applications.
Uniqueness
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is unique due to its combination of a trifluoromethyl group, a dihydropyrano ring, and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)8-6-5-16-4-1-7(6)15(14-8)3-2-13/h1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHRSUQHOSZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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